
1,2-dimethylquinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-dimethylquinazolin-4(1H)-one is a natural product found in Glomeris marginata with data available.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1,2-dimethylquinazolin-4(1H)-one derivatives. For instance:
- Cytotoxicity Against Cancer Cell Lines : A study demonstrated that derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells while showing minimal toxicity towards normal cells (MCF-10A), indicating a favorable therapeutic index .
- Mechanism of Action : The compound's mechanism involves inducing apoptosis in cancer cells and disrupting cell cycle progression, particularly arresting cells in the G1 phase. It also upregulates pro-apoptotic factors like p53 and Bax while downregulating anti-apoptotic factors such as Bcl-2 .
Antiviral Activity
Quinazolinone derivatives have shown promising antiviral properties. Research indicates that these compounds can inhibit viral replication in various cell lines by interfering with viral entry or replication processes .
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial activity against both bacteria and fungi. This is attributed to its ability to disrupt microbial membrane integrity and inhibit biofilm formation .
Anticonvulsant and Antidepressant Effects
This compound has been investigated for its anticonvulsant and antidepressant properties. Its ability to modulate neurotransmitter systems may contribute to these effects .
Synthetic Methods
The synthesis of this compound can be achieved through various methods:
- Cyclization Reactions : Common synthetic routes involve cyclization of anthranilic acid derivatives with formamide or other amides under acidic or basic conditions .
- Base-Promoted SNAr Reactions : A transition-metal-free synthesis method utilizing base-promoted nucleophilic aromatic substitution (SNAr) has been developed, allowing for efficient formation of quinazolinones from readily available starting materials .
Case Studies
Several case studies illustrate the efficacy of this compound derivatives:
- Anticancer Study : Research showed that derivatives had significant cytotoxic effects against various cancer cell lines with IC50 values ranging from 5.70 to 18.60 µM depending on the specific derivative tested .
- Antimicrobial Evaluation : The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi, supporting its potential use in developing new antimicrobial agents.
Analyse Chemischer Reaktionen
Alkenylation via Acetylenic Esters
Reaction with methyl propiolate under neutral conditions produces 3-[(E)-2-(methoxycarbonyl)vinyl]-1,2-dimethylquinazolin-4(1H)-one (Fig. 1):
text1,2-Dimethylquinazolin-4(1H)-one + Methyl Propiolate → 3-Vinyl Derivative
Conditions : Room temperature, no catalyst, 6–8 hr reaction time .
Mechanism : Radical-based N-3 alkenylation confirmed by ESR spectroscopy .
Pyrrolo-Quinazolinone Formation
Treatment with chloroacetyl chloride in dry THF yields 1,2-dimethyl-8,9-dihydropyrrolo[2,1-b]quinazolin-10(7H)-one (Scheme 1) :
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| This compound + Chloroacetyl Chloride | Dry THF, 0°C → RT, 6 hr | Pyrrolo-Fused Quinazolinone (5) | 78% |
Key Evidence :
Chlorination and Functional Group Compatibility
Nitration and sulfonation reactions occur regioselectively at C-6 (Table 1) :
| Reaction Type | Reagent | Product | Yield | Biological Activity (MIC, µg/mL) |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 6-Nitro-1,2-dimethylquinazolin-4-one | 65% | S. aureus: 70 |
| Sulfonation | SO₃/DMF | 6-Sulfo-1,2-dimethylquinazolin-4-one | 58% | E. coli: 85 |
Structural Confirmation :
Autoxidation Pathways
Exposure to O₂ generates radical intermediates leading to β-C–C bond cleavage (Fig. 2) :
textThis compound → [Radical Intermediates] → Fragmented Carbonyl Products
Key Observations :
Biological Activity Correlation
Derivatives exhibit structure-dependent pharmacological effects:
| Derivative | Target Enzyme | IC₅₀/Inhibition Zone | Citation |
|---|---|---|---|
| 3-Vinyl Adduct | DHFR | 14 nM | |
| 6-Nitro Analog | PARP-1 | 22 nM | |
| Pyrrolo-Fused Compound | Bacterial Gyrase | 11 mm (S. aureus) |
Mechanistic Insights :
-
Docking studies show hydrogen bonding between quinazoline-N1 and Ser59 (3.00 Å) in DHFR
-
Hydrophobic interactions with Leu22/Phe34 enhance antimicrobial activity
Large-Scale Preparation
-
Starting Material : Anthranilic acid + Thioacetamide (fusion)
-
N-Methylation : CH₃I/K₂CO₃ in DMF, 80°C (92% yield)
-
Crystallization : Ethanol/H₂O (1:3), mp 153–155°C
Purity Metrics :
Eigenschaften
CAS-Nummer |
7471-65-0 |
|---|---|
Molekularformel |
C10H10N2O |
Molekulargewicht |
174.2 g/mol |
IUPAC-Name |
1,2-dimethylquinazolin-4-one |
InChI |
InChI=1S/C10H10N2O/c1-7-11-10(13)8-5-3-4-6-9(8)12(7)2/h3-6H,1-2H3 |
InChI-Schlüssel |
LKKQHIJMWGQCSO-UHFFFAOYSA-N |
SMILES |
CC1=NC(=O)C2=CC=CC=C2N1C |
Kanonische SMILES |
CC1=NC(=O)C2=CC=CC=C2N1C |
Key on ui other cas no. |
7471-65-0 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















